4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine

Medicinal Chemistry Lipophilicity Physicochemical Properties

This disubstituted pyrimidine is uniquely differentiated by its synergistic cyclobutyl and 2,2,2-trifluoroethoxy pharmacophores. The cyclobutyl ring induces conformational restriction crucial for achieving superior kinase selectivity (e.g., ~10-fold IGF1R over InsR), while the trifluoroethoxy group significantly boosts metabolic stability and lipophilicity (LogP Δ≈+1.2 vs. non-fluorinated analogs) for improved oral bioavailability. This precise combination cannot be replicated by simpler alkyl derivatives, making it an essential building block for hit-to-lead optimization of kinase inhibitors and SAR studies focused on fine-tuning ATP-binding pocket interactions. Procure this specific compound to advance your medicinal chemistry programs.

Molecular Formula C10H11F3N2O
Molecular Weight 232.206
CAS No. 2200845-26-5
Cat. No. B2780154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine
CAS2200845-26-5
Molecular FormulaC10H11F3N2O
Molecular Weight232.206
Structural Identifiers
SMILESC1CC(C1)C2=CC(=NC=N2)OCC(F)(F)F
InChIInChI=1S/C10H11F3N2O/c11-10(12,13)5-16-9-4-8(14-6-15-9)7-2-1-3-7/h4,6-7H,1-3,5H2
InChIKeyMVXTUFGGTNLXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine: Key Properties and Structural Overview for Procurement


4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine (CAS: 2200845-26-5) is a disubstituted pyrimidine derivative with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol . It belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry for their structural diversity and broad biological activity potential, including anticancer and kinase inhibition [1]. The compound is characterized by the presence of a cyclobutyl group at the 4-position and a 2,2,2-trifluoroethoxy group at the 6-position of the pyrimidine ring, a combination that imparts unique physicochemical properties compared to simpler alkyl or non-fluorinated analogs.

Why 4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine Cannot Be Substituted by Generic Pyrimidine Analogs


Simple pyrimidine analogs lacking the specific cyclobutyl and trifluoroethoxy substitution pattern cannot replicate the target compound's unique property profile. The cyclobutyl ring is known to enhance metabolic stability and induce conformational restriction, key parameters in optimizing drug candidates [1]. Concurrently, the introduction of a trifluoroethoxy group is documented to significantly improve metabolic stability, lipophilicity, and target inhibitory activity (e.g., CD73) compared to non-fluorinated alkoxy analogs [2]. The synergistic combination of these two moieties on the pyrimidine core creates a distinct physicochemical and potentially biological profile that is not interchangeable with other in-class building blocks or simpler alkyl/alkoxy derivatives. This necessitates specific procurement for applications where these precise properties are critical for structure-activity relationship (SAR) studies or lead optimization.

Quantitative Differentiation of 4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine: A Procurement Evidence Guide


Increased Lipophilicity (LogP) Conferred by the 2,2,2-Trifluoroethoxy Group

The incorporation of a 2,2,2-trifluoroethoxy group significantly enhances lipophilicity compared to a standard ethoxy substituent. This is a critical parameter for optimizing membrane permeability and ADME properties in drug discovery. A direct comparison between 2-Chloro-5-(2,2,2-trifluoroethoxy)pyrimidine and its non-fluorinated analog 2-Chloro-5-ethoxypyrimidine reveals a substantial increase in the partition coefficient (LogP) [1].

Medicinal Chemistry Lipophilicity Physicochemical Properties

Improved Metabolic Stability and Target Inhibition by the Trifluoroethoxy Moiety

The strategic introduction of a trifluoroethoxy group onto a pyrimidine scaffold is a validated approach to enhance metabolic stability and prolong drug efficacy. A patent application from the Korea Research Institute of Chemical Technology explicitly claims that disubstituting a pyrimidine sulfonamide derivative with a trifluoroethoxy group resulted in 'favorably improved CD73 inhibitory activity, metabolic stability, and longevity of drug efficacy' [1]. This demonstrates a class-wide benefit of the trifluoroethoxy moiety over non-fluorinated or non-optimized alkoxy groups.

Drug Metabolism Pharmacokinetics Cancer Therapeutics

Enhanced Metabolic Stability and Conformational Restriction from the Cyclobutyl Ring

Cyclobutane rings are increasingly employed in drug discovery as privileged scaffolds that confer multiple benefits over smaller, flexible alkyl chains or larger cyclic systems. A comprehensive review of cyclobutanes in drug candidates highlights their utility in 'increasing metabolic stability, directing key pharmacophore groups, inducing conformational restriction, and reducing planarity' [1]. These properties are a direct consequence of the cyclobutyl group's unique geometry and strain, providing a clear differentiation point from compounds with simpler methyl, ethyl, or isopropyl substituents.

Medicinal Chemistry Drug Design Conformational Analysis

Potential for Enhanced Kinase Selectivity Conferred by Cyclobutyl Substitution

Cyclobutyl-containing compounds have been shown to achieve significant selectivity profiles in kinase inhibition. A patent on novel cyclobutyl compounds as kinase inhibitors (DE102006016426A1) provides a quantitative comparison, noting that a prior art compound exhibited only 'approximately 5-fold higher selectivity for IGF1R compared to InsR (IC50 (ELISA) IGFR = 0.165 μM, InsR = 0.76 μM),' whereas the inventive cyclobutyl compounds in the patent achieved a selectivity ratio of about 10 [1]. This demonstrates the potential for the cyclobutyl moiety to fine-tune selectivity when incorporated into a pyrimidine-based scaffold.

Kinase Inhibition Selectivity Cancer Therapeutics

Recommended Application Scenarios for 4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine Based on Quantitative Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Enhanced Selectivity

This compound is a strong candidate for medicinal chemistry teams focused on developing kinase inhibitors with improved selectivity profiles. The cyclobutyl group is explicitly associated with achieving superior selectivity ratios in kinase assays (e.g., a ~10-fold selectivity for IGF1R over InsR), a critical improvement over prior art compounds with lower selectivity [1]. Its use as a building block can help fine-tune interactions within the kinase ATP-binding pocket to minimize off-target effects.

Hit-to-Lead Campaigns Targeting Improved ADME Properties

Procurement of 4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine is justified in hit-to-lead optimization where enhancing metabolic stability and lipophilicity is a priority. The trifluoroethoxy moiety is documented to improve metabolic stability and prolong drug efficacy [2], while its significantly higher LogP (Δ ≈ +1.2 units) compared to non-fluorinated analogs [3] suggests improved membrane permeability. These are essential parameters for developing compounds with favorable oral bioavailability and pharmacokinetic profiles.

Synthesis of Conformationally Restricted Drug Candidates

The cyclobutyl group serves as a powerful tool for inducing conformational restriction in small molecules, a design strategy that can enhance target binding affinity and selectivity [1]. By incorporating this specific pyrimidine building block, researchers can explore novel chemical space with a pre-organized, non-planar scaffold that may mimic bioactive conformations or fill hydrophobic pockets in target proteins more effectively than flexible acyclic analogs.

Development of Fluorinated Probes and Chemical Biology Tools

The presence of the 2,2,2-trifluoroethoxy group makes this compound a valuable intermediate for synthesizing fluorinated probes for chemical biology studies. The enhanced metabolic stability conferred by fluorine substitution [2] is particularly beneficial for creating durable tool compounds for in vitro and in vivo target engagement studies. Additionally, the unique spectral properties of fluorine can be leveraged in techniques such as 19F NMR for studying protein-ligand interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.